4-Chloro-2-methylbenzenediazonium

描述

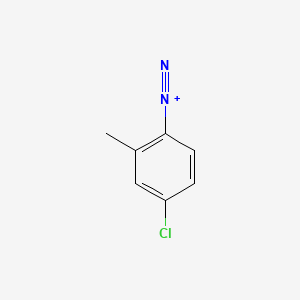

4-Chloro-2-methylbenzenediazonium, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClN2+ and its molecular weight is 153.59 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Dye Production

4-Chloro-2-methylbenzenediazonium is extensively used in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely employed in textile and paper industries due to their vibrant colors and stability.

- Azo Coupling Reaction : The diazonium ion acts as an electrophile in electrophilic aromatic substitution reactions, allowing it to couple with activated aromatic compounds to form azo dyes. This reaction can be summarized as follows:

Where represents the aromatic compound.

Histological Staining

This compound is utilized as a chromogenic substrate in immunohistochemistry, particularly for staining tissues to visualize specific proteins. For instance, it has been employed as a chromogen for PTEN expression analysis in melanoma studies, where it facilitated the detection of protein localization through colorimetric changes.

- Case Study : In a study assessing PTEN expression in melanoma, this compound was used alongside other chromogens to evaluate tumor characteristics and patient survival rates. The results indicated significant correlations between PTEN expression levels and clinical outcomes .

Biological Research

Research has shown that derivatives of this compound exhibit potential antimicrobial properties against various bacteria and fungi. Its ability to modify biomolecules through interactions with nucleophiles such as amino acids and proteins opens avenues for therapeutic applications.

- Biological Activity : The compound's interactions can lead to alterations in cellular functions, making it relevant in toxicological studies and drug development.

化学反应分析

Formation of Diazonium Salts

Arenediazonium salts like 4-chloro-2-methylbenzenediazonium are synthesized from aromatic amines via diazotization . This process involves treating an aromatic amine with nitrous acid () or sodium nitrite () in the presence of a strong acid such as hydrochloric acid ( at low temperatures (0-5°C) . The nitrous acid is generated in situ from sodium nitrite and .

where Ar represents an aromatic ring, and X is a counterion such as chloride .

Mechanism of Formation:

-

Formation of the nitrosonium ion: Nitrous acid is protonated and loses water to form the nitrosonium ion (), a strong electrophile .

-

Formation of the diazonium ion: The aromatic amine attacks the nitrosonium ion, forming a new N-N bond. Proton transfers and reorganization of the pi bonding framework, accompanied by the expulsion of water, lead to the formation of the diazonium ion .

Sandmeyer and Related Reactions

Diazonium salts can be transformed through treatment with copper(I) compounds. These transformations are called Sandmeyer reactions .

where X can be a chloride, bromide, cyanide, or other nucleophiles .

Schiemann Reaction

The diazonium salt can undergo a Schiemann reaction to introduce fluorine. This involves exchanging the counterion with tetrafluoroborate () by treating the diazonium salt with tetrafluoroboric acid (). Upon heating, fluorine acts as a nucleophile, displacing and releasing boron trifluoride () .

Reduction to Arenes

Diazonium salts can be reduced to arenes by treatment with hypophosphorous acid () . This reaction replaces the diazonium group with a hydrogen atom .

Diazo Coupling

Diazonium salts can undergo diazo coupling reactions with electron-rich aromatic compounds such as phenols and anilines . This electrophilic aromatic substitution reaction forms azo compounds, which are often used as dyes .

Anionarylation

Arenediazonium salts react with unsaturated compounds in the presence of various anions, leading to anionarylation products. For example, the reaction of arenediazonium tetrafluoroborates with buta-1,3-diene in a water-acetone mixture in the presence of formic acid results in a mixture of products, including acetoxyarylation products .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-methylbenzenediazonium salts, and how can purity be optimized?

- Methodology :

- Diazotization : Start with 4-chloro-2-methylaniline under acidic conditions (e.g., HCl, 0–5°C) with sodium nitrite. Monitor temperature to avoid decomposition .

- Stabilization : Isolate the diazonium salt using non-aqueous solvents or stabilize it as a tetrafluoroborate salt to enhance shelf life. Purity can be verified via iodometric titration or HPLC with UV detection .

- Key Considerations : Excess nitrous acid must be quenched (e.g., sulfamic acid) to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its precursors or degradation products?

- Methodology :

- NMR : The diazonium group (N≡N⁺) causes deshielding in adjacent protons. Compare -NMR shifts of the aromatic region: precursors (e.g., 4-chloro-2-methylaniline) show NH signals (~5 ppm), absent in diazonium salts .

- IR : Diazonium salts exhibit strong absorption at ~2200–2300 cm (N≡N⁺ stretch), absent in amines or nitro compounds .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the reactivity of this compound in coupling reactions?

- Methodology :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electrophilic aromatic substitution pathways. Include solvent effects (e.g., water, DMF) via implicit models (COSMO) .

- Key Outputs : Calculate Fukui indices to identify reactive sites. Compare activation energies for coupling with phenols vs. amines to guide experimental design .

Q. How do conflicting spectroscopic data (e.g., unexpected -NMR shifts) arise in diazonium intermediates, and how can they be resolved?

- Methodology :

- Artifact Identification : Check for paramagnetic impurities (e.g., trace metals) causing signal broadening. Use deuterated solvents to rule out solvent interactions .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., rotation about the C–N bond) leading to averaged signals.

Q. What side products form during the decomposition of this compound, and how can they be minimized?

- Methodology :

- Byproduct Analysis : Use LC-MS to detect phenolic derivatives (from hydrolysis) or azo compounds (from dimerization). Quantify via calibration curves .

- Mitigation Strategies : Lower storage temperatures (<0°C) and avoid UV exposure. Add radical scavengers (e.g., BHT) to suppress radical-mediated pathways .

Q. How can kinetic studies optimize diazonium salt formation under varying pH and temperature conditions?

- Methodology :

- Stopped-Flow Spectroscopy : Monitor reaction progress in real-time at λ = 300–400 nm (diazonium absorption band). Fit data to second-order kinetics .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model optimal pH (1–3) and temperature (0–10°C) ranges, maximizing yield while minimizing decomposition.

属性

IUPAC Name |

4-chloro-2-methylbenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGKQVJZDWHQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872274 | |

| Record name | C.I. Azoic Diazo Component 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-08-8 | |

| Record name | Fast Red TR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast red TA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Azoic Diazo Component 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。